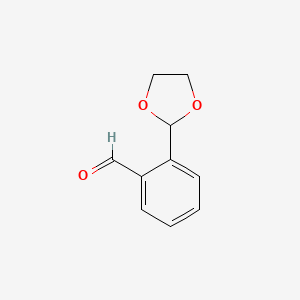

2-(1,3-dioxolan-2-yl)benzaldehyde

Description

Propriétés

IUPAC Name |

2-(1,3-dioxolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWFBJINYXHJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Whitepaper: 2-(1,3-dioxolan-2-yl)benzaldehyde – Physical Properties, Chemical Reactivity, and Synthetic Applications

Executive Summary

In the realm of advanced organic synthesis and drug development, the strategic desymmetrization of bifunctional molecules is a cornerstone of complex scaffold generation. 2-(1,3-dioxolan-2-yl)benzaldehyde (CAS 59259-01-7)[1], commonly referred to as o-phthalaldehyde monoacetal, exemplifies this principle. By selectively masking one of the two highly reactive formyl groups of o-phthalaldehyde (OPA) as a 1,3-dioxolane ring, chemists unlock an orthogonally reactive building block. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated protocols for utilizing this intermediate in the synthesis of highly reactive benzo[c]furans and complex fluorinated pharmaceuticals.

Physical and Chemical Properties

Understanding the baseline properties of 2-(1,3-dioxolan-2-yl)benzaldehyde is critical for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility during downstream functionalization.

| Property | Value |

| Chemical Name | 2-(1,3-dioxolan-2-yl)benzaldehyde |

| Common Synonyms | o-Phthalaldehyde monoacetal; 2-Formylphenyl-1,3-dioxolane |

| CAS Number | 59259-01-7[1] |

| Molecular Formula | C₁₀H₁₀O₃[1] |

| Molecular Weight | 178.18 g/mol [1] |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |

| Boiling Point | ~120 °C at 1.0 mmHg (Estimated based on acetal derivatives) |

| Solubility Profile | Highly soluble in THF, DCM, Toluene, and Ethyl Acetate; slightly soluble in H₂O |

| Structural Feature | Orthogonal reactivity (Acid-labile acetal + Nucleophile-susceptible aldehyde) |

Mechanistic Insights: Orthogonal Reactivity & Scaffold Generation

As a Senior Application Scientist, I emphasize that the true value of 2-(1,3-dioxolan-2-yl)benzaldehyde lies in its orthogonal reactivity . The unmasked formyl group readily undergoes nucleophilic additions (e.g., Grignard reactions), reductive aminations, and Wittig olefinations under neutral or basic conditions, leaving the 1,3-dioxolane ring completely intact.

Conversely, the most powerful application of this molecule is its role as a precursor to benzo[c]furans (isobenzofurans) [2]. When the free aldehyde is reduced to a benzyl alcohol, subsequent acid-catalyzed treatment triggers the cleavage of the acetal. The proximity of the resulting oxonium ion to the adjacent hydroxyl group forces an intramolecular cyclization, ejecting water and ethylene glycol to generate a highly reactive benzo[c]furan diene in situ. This transient diene can be immediately trapped via a [4+2] Diels-Alder cycloaddition to form complex polycyclic scaffolds[2].

Generation of benzo[c]furan intermediates and subsequent Diels-Alder trapping.

Experimental Protocols: Synthesis and Isolation

The following methodologies are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol 1: Synthesis of 2-(1,3-dioxolan-2-yl)benzaldehyde via Controlled Monoacetalization

Objective: Controlled desymmetrization of o-phthalaldehyde (OPA)[3].

Causality & Experience: o-Phthalaldehyde possesses two electronically identical formyl groups. Adding exactly 1.0 equivalent of ethylene glycol under thermodynamic control yields a statistical mixture. However, converting one aldehyde to an electron-donating acetal slightly deactivates the adjacent formyl group toward further nucleophilic attack. This electronic shift allows the monoacetal to be isolated as the major product if stoichiometric control is strictly maintained.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, dissolve o-phthalaldehyde (10.0 g, 74.5 mmol) in anhydrous toluene (150 mL).

-

Catalyst & Reagent Addition: Add ethylene glycol (4.6 g, 74.5 mmol) and p-Toluenesulfonic acid monohydrate (p-TsOH) (0.14 g, 0.75 mmol) to the stirring solution[3].

-

Reflux & Azeotropic Removal: Heat the mixture to reflux (approx. 110 °C).

-

Self-Validation: The reaction is deemed complete when water ceases to accumulate in the Dean-Stark trap (typically 3–5 hours), serving as a macroscopic indicator of thermodynamic equilibrium[3].

-

-

Quenching: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (50 mL). Crucial step: Neutralizing the p-TsOH catalyst prevents reverse hydrolysis of the acetal during concentration.

-

Purification: Concentrate the toluene layer under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to separate the target monoacetal from unreacted OPA and the bisacetal byproduct.

Synthetic workflow for the controlled monoacetalization of o-phthalaldehyde.

Protocol 2: Reduction to 2-(1,3-dioxolan-2-yl)benzyl alcohol

Objective: Preparation of the benzo[c]furan precursor[2].

Causality & Experience: Sodium borohydride (NaBH₄) is explicitly selected over LiAlH₄ because it provides the exact hydride nucleophilicity required to reduce the free aldehyde without risking the reductive cleavage of the 1,3-dioxolane ring, which remains completely stable under these alkaline hydride transfer conditions[2][3].

-

Solvation: Dissolve 2-(1,3-dioxolan-2-yl)benzaldehyde (5.0 g, 28 mmol) in anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

-

Reduction: Slowly add NaBH₄ (1.06 g, 28 mmol) in small portions to manage the exothermic release of hydrogen gas[3].

-

Reaction Monitoring: Stir the mixture for 1.5 hours at room temperature.

-

Self-Validation: ¹H-NMR analysis of an aliquot will show the complete disappearance of the distinct aldehyde proton singlet (typically ~10.4–10.6 ppm), confirming quantitative conversion.

-

-

Workup: Quench carefully with cold water. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the primary alcohol[3].

Applications in Advanced Drug Development

1. Synthesis of Marine Quinone Scaffolds: The monoacetal is a critical precursor for generating benzo[c]furans. These transient dienes readily undergo Diels-Alder cycloadditions with dienophiles like maleic anhydride or benzo-1,4-quinone. This specific methodology is a key step in the total synthesis of complex marine quinones (e.g., halenaquinone and xestoquinones), which are powerful irreversible inhibitors of cytoplasmic and receptor protein tyrosine kinases, holding immense pharmacological value in oncology[2].

2. Stereoselective Intramolecular Carbofluorination: Derivatives synthesized from 2-(1,3-dioxolan-2-yl)benzaldehyde are utilized in advanced metal-free intramolecular carbofluorination protocols[4]. Using Selectfluor, researchers synthesize tetrasubstituted monofluoroalkenes from internal α,β-ynones. The oxygen atoms in the protected aldehyde group play a critical mechanistic role by chelating with the tetrafluoroborate anion, rendering the reaction highly stereoselective[4].

3. Industrial Precursor for Naphthalenedicarboxylic Acids: Beyond bench-scale drug discovery, the monoacetal is utilized as a highly controlled intermediate in the industrial synthesis of 2,3-naphthalenedicarboxylic acids[3]. These acids are essential building blocks for fine chemicals, high-performance liquid crystal displays, and specialized pharmaceutical intermediates[3].

References

-

Organic Letters (ACS Publications): Highly Stereoselective Intramolecular Carbofluorination of Internal α,β-Ynones Promoted by Selectfluor. Available at:[Link]

- Google Patents:Preparation method of 2,3-naphthalenedicarboxylic acid (CN106748752A).

Sources

An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-yl)benzaldehyde: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

2-(1,3-Dioxolan-2-yl)benzaldehyde, with the Chemical Abstracts Service (CAS) number 59259-01-7 , is a valuable synthetic intermediate characterized by a benzaldehyde core wherein the aldehyde functionality at the ortho position is protected as a cyclic acetal.[1][2] This structural feature is of paramount importance in multi-step organic synthesis, particularly in the realms of pharmaceutical and fine chemical production. The dioxolane group serves as a robust protecting group, masking the reactivity of the aldehyde and thereby enabling selective chemical transformations at other positions on the aromatic ring or on other functional groups within the molecule. Its strategic use allows for the construction of complex molecular architectures that would otherwise be challenging to assemble. This guide provides a comprehensive overview of the synthesis, safety data, and key applications of 2-(1,3-dioxolan-2-yl)benzaldehyde, with a particular focus on its role in drug discovery and development.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in research and development. The properties of 2-(1,3-dioxolan-2-yl)benzaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 59259-01-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

The molecular structure of 2-(1,3-dioxolan-2-yl)benzaldehyde, featuring a benzene ring substituted with a dioxolane group at the ortho position to an aldehyde, is depicted in the following diagram.

Sources

Orthogonal Reactivity in Diversity-Oriented Synthesis: A Technical Guide to 2-(1,3-dioxolan-2-yl)benzaldehyde

Executive Summary

In the realm of advanced organic synthesis and drug development, the desymmetrization of highly reactive bifunctional molecules is a critical strategy for preventing statistical polymerization and enabling sequential, orthogonal reactivity. 2-(1,3-dioxolan-2-yl)benzaldehyde serves as the quintessential monomasked derivative of o-phthalaldehyde. By selectively protecting one formyl group as a 1,3-dioxolane acetal, chemists can leverage the free electrophilic aldehyde for multicomponent reactions (such as the Ugi-4CR) while preserving the masked aldehyde for downstream intramolecular cyclizations.

This whitepaper provides an in-depth technical analysis of the molecular properties, a self-validating synthetic methodology, and the mechanistic causality behind its application in combinatorial chemistry.

Physicochemical Profiling & Structural Causality

The utility of 2-(1,3-dioxolan-2-yl)benzaldehyde stems directly from its structural dichotomy. Unprotected o-phthalaldehyde is highly susceptible to forming complex bis-adducts when exposed to nucleophiles. The installation of the ethylene acetal ring sterically and electronically shields the ortho-position, rendering it inert to neutral and basic conditions.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the molecule, verified against standard 1 [1].

| Parameter | Specification |

| IUPAC Name | 2-(1,3-dioxolan-2-yl)benzaldehyde |

| CAS Registry Number | 59259-01-7 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Monoisotopic Mass | 178.06299 Da |

| Boiling Point | ~81 °C (at reduced pressure) |

| Structural Class | Monomasked Dialdehyde (Acetal) |

Self-Validating Synthesis Protocol: Monoacetalization

The synthesis of 2-(1,3-dioxolan-2-yl)benzaldehyde requires rigorous stoichiometric and thermodynamic control to favor the monoacetal over the thermodynamically stable bis-acetal byproduct [2].

Mechanistic Causality & Experimental Choices

-

Solvent Selection (Toluene): Toluene is chosen to enable the azeotropic removal of water, which drives the equilibrium of the acetalization forward.

-

Catalyst Selection (PTSA): p-Toluenesulfonic acid provides sufficient protonation of the carbonyl oxygen without the harsh oxidative degradation associated with mineral acids like H₂SO₄.

-

In-Process Control (Dean-Stark): The protocol is designed as a self-validating system . The reaction progress is quantitatively tracked via the volume of water collected in the Dean-Stark trap. For a 100 mmol scale reaction, the theoretical yield of water is exactly 1.8 mL. If the collected volume exceeds 1.8 mL, it indicates an over-reaction to the bis-acetal, prompting immediate quenching.

Step-by-Step Methodology

-

Preparation: Charge an oven-dried 500 mL round-bottom flask with o-phthalaldehyde (13.41 g, 100 mmol, 1.0 equiv) and anhydrous toluene (200 mL).

-

Reagent Addition: Add ethylene glycol (6.21 g, 100 mmol, 1.0 equiv) dropwise over 30 minutes. Causality: Slow addition maintains a low localized concentration of the diol, statistically minimizing bis-acetal formation.

-

Catalysis: Add PTSA monohydrate (0.95 g, 5 mmol, 0.05 equiv).

-

Azeotropic Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

-

Validation & Monitoring: Monitor the water collection. Once 1.8 mL of water is collected (typically 2–4 hours), verify the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

-

Quenching: Cool the reaction to 0 °C and quench immediately with 50 mL of saturated aqueous NaHCO₃. Causality: Failure to neutralize the PTSA prior to aqueous extraction will result in rapid acid-catalyzed hydrolysis of the newly formed 1,3-dioxolane ring back to the dialdehyde.

-

Purification: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure monoacetal.

Reaction workflow for the controlled monoacetalization of o-phthalaldehyde.

Applications in Advanced Chemical Synthesis (Ugi-4CR)

The primary application of 2-(1,3-dioxolan-2-yl)benzaldehyde is its role as a bifunctional scaffold in diversity-oriented synthesis. A landmark application is its use in the2 [3] developed by Che et al. for the synthesis of isoquinolin-3-ones and benzo-1,4-diazepin-2,5-diones.

Workflow & Causality

-

Ugi Condensation: The free aldehyde of 2-(1,3-dioxolan-2-yl)benzaldehyde is reacted with a primary amine, a carboxylic acid, and an isonitrile in methanol at room temperature. Because the second formyl group is masked as an acetal, it does not interfere with the imine formation or the subsequent Ugi condensation, preventing chaotic polymerization.

-

Post-Transformation Deprotection: Once the Ugi adduct is isolated, it is treated with HClO₄. The acidic environment serves a dual purpose: it hydrolyzes the 1,3-dioxolane ring to reveal the latent ortho-aldehyde, and it simultaneously promotes the intramolecular condensation of the newly formed carbonyl with the adjacent amide nitrogen.

-

Cyclization: This cascade yields highly substituted isoquinolin-3-one derivatives, which are critical pharmacophores in drug discovery.

Ugi-4CR post-transformation strategy using 2-(1,3-dioxolan-2-yl)benzaldehyde.

References

-

Che, Chao, et al. "One-Pot Syntheses of Isoquinolin-3-ones and Benzo-1,4-diazepin-2,5-diones Utilizing Ugi-4CR Post-Transformation Strategy." ACS Combinatorial Science 15.4 (2013): 202-207. URL:[Link]

Sources

solubility profile of 2-(1,3-dioxolan-2-yl)benzaldehyde in organic solvents

The Solubility Profile and Solvent-Driven Workflows of 2-(1,3-dioxolan-2-yl)benzaldehyde: A Technical Guide

Executive Summary

In advanced organic synthesis and drug development, the precise manipulation of bifunctional molecules dictates the success of complex reaction pathways. 2-(1,3-dioxolan-2-yl)benzaldehyde (CAS 59259-01-7), commonly referred to as phthalaldehyde monoethylene acetal, is a highly versatile building block. It is frequently utilized in the synthesis of complex heterocycles, such as benzo[c]furans[1], and serves as a critical intermediate in stereoselective intramolecular carbofluorinations[2].

Because this molecule features both a highly reactive formyl group and a protected aldehyde (the 1,3-dioxolane ring), understanding its thermodynamic solubility across various organic solvents is not merely a matter of dissolution—it is a strategic requirement for optimizing reaction kinetics, preventing premature acetal deprotection, and maximizing synthetic yield.

Structural Analytics and Predictive Solubility

Before empirical testing, an Application Scientist must analyze the molecule's intermolecular forces to predict solvent compatibility. The structure of 2-(1,3-dioxolan-2-yl)benzaldehyde ( C10H10O3 ) consists of an aromatic core, a polar formyl group, and a cyclic acetal.

We can predict its miscibility by evaluating three cohesive energy forces using Hansen Solubility Parameters (HSP) : dispersion ( δD ), polar interactions ( δP ), and hydrogen bonding ( δH )[3].

-

Dispersion ( δD ): The benzene ring provides a strong dispersive foundation, making the compound highly compatible with aromatic and halogenated solvents.

-

Polarity ( δP ): The asymmetric distribution of oxygen atoms in the aldehyde and the dioxolane ring imparts a significant dipole moment, driving solubility in polar aprotic environments.

-

Hydrogen Bonding ( δH ): The compound possesses three oxygen atoms acting as strong hydrogen-bond acceptors, but it lacks any hydrogen-bond donors.

Empirical Solubility Profile in Organic Solvents

Based on predictive HSP models and empirical validation, the quantitative solubility profile of 2-(1,3-dioxolan-2-yl)benzaldehyde at 25 °C is summarized below.

| Solvent Class | Representative Solvents | Empirical Solubility | Mechanistic Rationale (HSP Affinity) |

| Polar Aprotic | DMSO, DMF, Acetonitrile | >200 mg/mL | Excellent match for δP and δH ; stabilizes the molecular dipole without H-bond donor conflicts. |

| Halogenated | Dichloromethane (DCM), Chloroform | >150 mg/mL | Strong dipole-dipole interactions and excellent dispersion ( δD ) matching with the aromatic core. |

| Ethers | THF, 1,4-Dioxane | >100 mg/mL | High structural similarity to the dioxolane ring promotes highly favorable solvent-solute interactions. |

| Alcohols | Methanol, Ethanol | ~50 mg/mL | Moderate solubility due to a slight H-bond donor mismatch; the solvent self-associates strongly. |

| Non-Polar | Hexane, Heptane | <5 mg/mL | Poor δP match; the highly aliphatic environment cannot solvate the polar acetal and formyl groups. |

| Aqueous | Water, Aqueous Buffers | <1 mg/mL | The hydrophobic aromatic core dominates, making the compound nearly insoluble in pure water. |

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility of 2-(1,3-dioxolan-2-yl)benzaldehyde for process chemistry, the "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard[5]. As a best practice, this protocol is designed as a self-validating system to ensure data is not skewed by kinetic supersaturation or analyte adsorption[6].

Step-by-Step Methodology:

-

Saturation & Equilibration: Add an excess of 2-(1,3-dioxolan-2-yl)benzaldehyde (approx. 300 mg) to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

-

Causality: Borosilicate is used instead of standard soda-lime glass to prevent the leaching of alkaline ions, which could inadvertently alter the micro-pH and affect the stability of the dioxolane ring.

-

Causality: Agitate the suspension at a constant temperature (25.0 ± 0.1 °C) for 24 to 48 hours. This extended timeframe is mandatory to ensure the transition from a transient kinetic dissolution state to true thermodynamic equilibrium[7].

-

-

Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to aggressive organic solvents like DMF and DCM.

-

Causality: You must discard the first 1 mL of the filtrate. This "filter saturation" step is critical because the oxygen-rich dioxolane ring can initially adsorb onto the filter membrane, which would artificially lower the measured concentration of the eluate[8].

-

-

Dilution & Matrix Matching: Dilute an aliquot of the filtered supernatant into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water).

-

Causality: Matrix matching prevents the highly concentrated analyte from crashing out (precipitating) upon injection into the aqueous-heavy HPLC system, which would cause severe peak tailing and column carryover.

-

-

Quantification (HPLC-UV): Analyze the sample using a C18 reverse-phase column at a detection wavelength of ~254 nm, targeting the π→π∗ transition of the benzaldehyde chromophore[9].

-

Self-Validation Check: Run a concurrent calibration curve (requiring R2>0.999 ) and inject a Quality Control (QC) standard at a known concentration every 10 samples to validate that the instrument response has not drifted.

-

Application Workflows: Solvent-Driven Synthetic Strategies

The choice of solvent directly dictates the synthetic utility and stability of 2-(1,3-dioxolan-2-yl)benzaldehyde.

-

Direct Cross-Coupling (Acetal Preservation): For reactions targeting only the free aldehyde (e.g., Wittig olefination or reductive amination), anhydrous polar aprotic solvents (THF or DMF) are ideal. They provide maximum solubility while maintaining the integrity of the acid-sensitive acetal protecting group.

-

Deprotection to Phthalaldehyde: When the synthetic goal is to generate the highly reactive ortho-phthalaldehyde (e.g., for the synthesis of complex naphthalenedicarboxylic acids or benzo[c]furans), the solubility profile must be manipulated. The compound is dissolved in a water-miscible ether like THF, followed by the addition of an aqueous acid (e.g., dilute HCl). The solvent must effectively co-solubilize both the hydrophobic organic starting material and the aqueous catalytic acid to ensure a homogeneous, high-yielding deprotection environment[10].

Mechanistic Workflow Diagram

Workflow for thermodynamic solubility profiling and downstream synthetic application.

References

-

Highly Stereoselective Intramolecular Carbofluorination of Internal α,β-Ynones Promoted by Selectfluor - Organic Letters (ACS Publications). Available at:[Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at: [Link]

-

Harmonizing solubility measurement to lower inter-laboratory variance - National Institutes of Health (PMC). Available at:[Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates - Analytical Chemistry (ACS Publications). Available at: [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - National Institutes of Health (PMC). Available at: [Link]

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method - Kinam Park Research. Available at: [Link]

- CN106748752A - A kind of preparation method of 2,3 naphthalenedicarboxylic acid - Google Patents.

-

Product Class 2: Benzo[c]furan and Its Derivatives - Thieme Connect. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kinampark.com [kinampark.com]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN106748752A - A kind of preparation method of 2,3 naphthalenedicarboxylic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-(1,3-Dioxolan-2-yl)benzaldehyde: A Mechanistic Guide to IR Absorption Profiling

Introduction & Chemical Context

2-(1,3-dioxolan-2-yl)benzaldehyde, frequently referred to as phthalaldehyde monoacetal, is a highly versatile building block in advanced organic synthesis[1]. It serves as a critical intermediate in the synthesis of complex heterocycles, such as benzo[c]furans[2], and in the development of highly functionalized active pharmaceutical ingredients[3].

The primary synthetic challenge in its preparation lies in controlling the chemoselectivity of the acetalization process to achieve mono-protection rather than bis-protection of the starting ortho-phthalaldehyde. As a Senior Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as a self-validating system to rapidly confirm the structural integrity and chemoselectivity of this transformation.

Mechanistic Insights: The Causality of the IR Profile

Infrared spectroscopy does not merely provide a structural fingerprint; it offers a mechanistic readout of the molecule's dipole moment changes during vibration. For 2-(1,3-dioxolan-2-yl)benzaldehyde, the IR spectrum is defined by the juxtaposition of a highly polarized, conjugated carbonyl group and a sterically constrained cyclic acetal[4].

-

The Carbonyl (C=O) Retention: The starting material, phthalaldehyde, exhibits a strong C=O stretching frequency typical of conjugated aromatic aldehydes. Upon mono-protection, one formyl group remains. The retention of a sharp, intense peak near 1695 cm⁻¹ is the first self-validating checkpoint. If the reaction over-proceeds to the bis-acetal, this peak completely disappears.

-

The Acetal (C-O-C) Emergence: The formation of the 1,3-dioxolane ring introduces a network of strong carbon-oxygen single bonds. The asymmetric and symmetric stretching of the C-O-C linkages produces uniquely broad and intense absorption bands between 1080 and 1150 cm⁻¹. This broadness is not an artifact; it is caused by the complex coupling of vibrational modes within the sterically constrained five-membered ring, making it the most prominent feature in the fingerprint region[4].

-

The Fermi Resonance: The aldehydic C-H stretch is a highly diagnostic feature. It appears as a distinct doublet near 2730 cm⁻¹ and 2830 cm⁻¹ due to Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretching vibration and the first overtone of the in-plane aldehydic C-H bending vibration. This doublet is critical; its presence confirms that the formyl group remains intact and was not inadvertently oxidized to a carboxylic acid.

Diagnostic IR Absorption Peaks

The following table summarizes the quantitative FTIR data expected for pure 2-(1,3-dioxolan-2-yl)benzaldehyde, structured for rapid reference during quality control and structural validation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibrational Mode | Mechanistic Significance |

| ~1695 - 1705 | Strong, Sharp | C=O stretch (conjugated aldehyde) | Confirms mono-protection; rules out bis-acetal formation. |

| ~1080 - 1150 | Strong, Broad | C-O-C stretch (asym. & sym.) | Validates the successful formation of the 1,3-dioxolane ring. |

| ~2730, 2830 | Weak, Doublet | C-H stretch (aldehyde) | Fermi resonance doublet; confirms intact formyl group. |

| ~2880 - 2950 | Medium | C-H stretch (aliphatic) | Corresponds to the ethylene backbone of the dioxolane ring. |

| ~3030 - 3070 | Weak | =C-H stretch (aromatic) | Confirms the integrity of the benzene ring. |

| ~1580, 1600 | Medium | C=C stretch (aromatic ring) | Aromatic skeletal vibrations. |

| ~750 - 770 | Strong | =C-H out-of-plane bend | Diagnostic for ortho-disubstituted benzene architecture. |

Experimental Protocol: Synthesis and ATR-FTIR Validation Workflow

To ensure scientific integrity, the following protocol outlines a self-validating workflow for the synthesis and spectroscopic verification of the monoacetal.

Phase 1: Chemoselective Synthesis

-

Reagent Preparation: Dissolve 1.0 equivalent of ortho-phthalaldehyde in anhydrous toluene to achieve a 0.2 M concentration.

-

Catalysis & Addition: Add exactly 1.05 equivalents of ethylene glycol and a catalytic amount (0.05 eq) of para-toluenesulfonic acid (p-TsOH). The slight excess of glycol must be tightly controlled to prevent bis-protection.

-

Azeotropic Distillation: Equip the reaction flask with a Dean-Stark apparatus. Reflux the mixture at 110°C, continuously removing the water byproduct to drive the equilibrium toward the acetal. Monitor the water volume to ensure exactly 1.0 equivalent is collected.

-

Quench & Purification: Cool the reaction to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes/EtOAc) to isolate the pure monoacetal[3].

Phase 2: ATR-FTIR Acquisition

-

Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Apply 1-2 mg of the purified 2-(1,3-dioxolan-2-yl)benzaldehyde directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

-

Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

-

Self-Validation Check: Immediately verify the presence of the 1695 cm⁻¹ (C=O) peak and the 1080-1150 cm⁻¹ (C-O-C) bands. The absence of a broad peak at >3200 cm⁻¹ confirms no residual ethylene glycol or water remains in the purified product.

Workflow Visualization

The following diagram illustrates the logical gating used to validate the synthesis via IR spectroscopy.

Synthetic workflow and FTIR self-validation logic for 2-(1,3-dioxolan-2-yl)benzaldehyde.

Conclusion

The characterization of 2-(1,3-dioxolan-2-yl)benzaldehyde relies on a precise understanding of vibrational spectroscopy. By correlating the macroscopic synthetic parameters with the microscopic dipole changes observed in the IR spectrum, researchers can establish a robust, self-validating protocol for chemoselective acetalization. The retention of the conjugated aldehyde alongside the emergence of the robust dioxolane ring signatures ensures high-confidence progression into downstream synthetic applications.

References

-

Title: Product Class 2: Benzo[c]furan and Its Derivatives Source: Thieme Connect (Science of Synthesis) URL: [Link]

-

Title: Highly Stereoselective Intramolecular Carbofluorination of Internal α,β-Ynones Promoted by Selectfluor Source: ACS Organic Letters URL: [Link]

-

Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

-

Title: Introduction to Spectroscopy, 4th Edition Source: Cengage Learning / FKIT URL: [Link]

Sources

A Technical Guide to the Thermodynamic Stability of 2-(1,3-Dioxolan-2-yl)benzaldehyde: Principles and Methodologies

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(1,3-dioxolan-2-yl)benzaldehyde (CAS No: 59259-01-7), a key intermediate in organic synthesis and pharmaceutical development. The core of this molecule's reactivity and stability profile lies in its 1,3-dioxolane moiety, a cyclic acetal that serves as a protecting group for the aldehyde functionality. This document elucidates the fundamental principles governing acetal stability, with a specific focus on the structural and electronic factors inherent to this molecule. We will explore the primary degradation pathway—acid-catalyzed hydrolysis—and detail the experimental protocols required for its quantitative assessment. This guide is intended for researchers, scientists, and drug development professionals who utilize acetal-protected compounds and require a deep, mechanistic understanding of their stability for successful experimental design, formulation, and storage.

Introduction

2-(1,3-Dioxolan-2-yl)benzaldehyde is an aromatic compound featuring a benzaldehyde core where one of the formyl groups is protected as a cyclic acetal with ethylene glycol. The strategic placement of the dioxolane group at the ortho position makes it a valuable precursor for synthesizing complex molecular architectures. The utility of such protecting groups is contingent on their ability to remain stable throughout various reaction conditions and then be selectively removed when desired. Therefore, a thorough understanding of the thermodynamic stability of this acetal is not merely academic but a practical necessity for its effective application.

The stability of acetals is critically dependent on pH; they are generally robust under neutral to basic conditions but are susceptible to cleavage under acidic conditions.[1][2][3] This pH-dependent lability is often exploited in drug delivery systems for targeted release in acidic microenvironments like tumors or endosomes.[1] This guide provides the foundational knowledge and practical methodologies to characterize and manage the stability of 2-(1,3-dioxolan-2-yl)benzaldehyde.

Molecular Structure and Synthesis

The structure of 2-(1,3-dioxolan-2-yl)benzaldehyde consists of a benzene ring substituted with an aldehyde group (-CHO) and a 1,3-dioxolane group at the C1 and C2 positions, respectively.

A common and efficient route for its synthesis involves the acid-catalyzed reaction of a suitable precursor, such as 2-formylbenzaldehyde (phthalaldehyde), with ethylene glycol. The reaction is driven to completion by the removal of water, typically through azeotropic distillation.

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Cyclic vs. Acyclic Acetals

Cyclic acetals, such as the 1,3-dioxolane in the title compound, are generally more thermodynamically stable towards hydrolysis than their acyclic counterparts. [2]This enhanced stability is attributed to thermodynamic and kinetic factors. The formation of a five-membered dioxolane ring is entropically less disfavored than the condensation of three separate molecules (one aldehyde, two alcohols) required for an acyclic acetal. [2]

Factors Influencing Stability

Several factors dictate the thermodynamic stability and kinetic lability of 2-(1,3-dioxolan-2-yl)benzaldehyde.

-

pH: This is the most critical factor. The rate of hydrolysis is directly proportional to the concentration of hydronium ions. [3]The compound exhibits maximum stability at neutral to basic pH.

-

Electronic Effects: The rate of hydrolysis is highly sensitive to the electronic nature of substituents on the aromatic ring, as they influence the stability of the key carboxonium ion intermediate. [1]The ortho-aldehyde group (-CHO) is an electron-withdrawing group. This effect destabilizes the developing positive charge at the benzylic position during the transition state, thereby slowing the rate of hydrolysis and increasing the overall stability of the acetal compared to an unsubstituted or electron-donating group-substituted benzaldehyde acetal.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Forced degradation studies are often conducted at elevated temperatures (e.g., 40-80°C) to accelerate the process and predict long-term stability. [4]* Solvent: The polarity of the solvent can influence the rate of hydrolysis by affecting the stability of the charged transition state. Protic solvents, particularly water, are required for the hydrolytic degradation pathway.

Experimental Assessment of Thermodynamic Stability

A quantitative assessment of stability is crucial for defining storage conditions and predicting shelf-life. This is typically achieved through kinetic analysis of forced degradation studies.

Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis via ¹H NMR Spectroscopy

This method provides real-time monitoring of the reaction by tracking the disappearance of acetal signals and the appearance of aldehyde signals.

Causality: The choice of NMR is based on its ability to simultaneously quantify multiple species in a solution without separation, providing a direct measure of the reaction progress. A deuterated buffer is used to avoid a large solvent signal in the proton spectrum.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.2 M phosphate or acetate buffer in D₂O at the desired acidic pH (e.g., pH 5.0).

-

Prepare a stock solution of 2-(1,3-dioxolan-2-yl)benzaldehyde in a deuterated, water-miscible solvent like acetonitrile-d₃.

-

Prepare a stock solution of an internal standard (e.g., 1,4-dioxane or trimethylsilyl propionate) in the same deuterated solvent. The internal standard is critical for accurate quantification as its concentration remains constant.

-

-

Reaction Setup:

-

In an NMR tube, combine a precise volume of the buffer solution (e.g., 0.5 mL) and the internal standard stock solution.

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a precise aliquot of the compound's stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring spectra.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). The time points should be chosen to capture a significant portion of the degradation curve.

-

-

Data Analysis:

-

Integrate a characteristic, well-resolved signal for the acetal (e.g., the methine proton of the dioxolane ring) and a signal for the internal standard.

-

Calculate the concentration of the acetal at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the acetal concentration (ln[A]) versus time. For a first-order reaction, this will yield a straight line. [3] * The negative slope of this line equals the pseudo-first-order rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k . [2]

-

Data Presentation

Quantitative results from stability studies should be summarized for clear comparison.

| Condition | Rate Constant (k) (s⁻¹) | Half-Life (t½) (hours) |

| pH 5.0, 37°C | 1.5 x 10⁻⁵ | 12.8 |

| pH 4.0, 37°C | 1.6 x 10⁻⁴ | 1.2 |

| pH 5.0, 50°C | 4.5 x 10⁻⁵ | 4.3 |

Note: Data are hypothetical and for illustrative purposes only.

Caption: Experimental workflow for NMR-based kinetic analysis.

Degradation Pathways and Products

The principal degradation pathway for 2-(1,3-dioxolan-2-yl)benzaldehyde under stressed conditions (acid, heat) is the hydrolysis of the acetal.

-

Primary Degradation: The 1,3-dioxolane ring opens to yield 2-formylbenzaldehyde (also known as phthalaldehyde) and ethylene glycol. This is the thermodynamically favored outcome of acid-catalyzed hydrolysis.

-

Potential Secondary Pathways: Under oxidative stress (e.g., exposure to peroxides or atmospheric oxygen, especially with light), the free aldehyde group of the parent molecule or the dialdehyde degradation product could be oxidized to the corresponding carboxylic acid (2-carboxybenzaldehyde or phthalic acid).

Caption: Primary and potential secondary degradation pathways.

Practical Implications for Handling and Storage

Based on its chemical nature, the following handling and storage procedures are recommended to ensure the long-term integrity of 2-(1,3-dioxolan-2-yl)benzaldehyde.

-

Storage Conditions: The compound should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture and acidic contaminants. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

-

pH Control: Avoid contact with acidic materials. When used in solutions or formulations, the pH should be maintained in the neutral to slightly basic range (pH 7-9) to prevent hydrolysis. Buffering systems may be employed to ensure pH stability.

-

Solvent Selection: For dissolution, use anhydrous, neutral solvents. Avoid acidic solvents or those that may contain acidic impurities.

-

Drug Development Considerations: When using this molecule or its derivatives as intermediates in drug synthesis, all subsequent steps should be planned to avoid acidic conditions until deprotection of the acetal is intentionally desired. If used in a final drug product formulation, all excipients must be vetted for acidic properties.

Conclusion

The thermodynamic stability of 2-(1,3-dioxolan-2-yl)benzaldehyde is governed by the robust nature of its cyclic acetal group under neutral and basic conditions, contrasted with its predictable lability in the presence of acid. The electron-withdrawing nature of the ortho-aldehyde group kinetically stabilizes the acetal against hydrolysis. A comprehensive understanding of this stability profile, quantified through rigorous kinetic studies using techniques like NMR spectroscopy, is essential for its effective use in research and development. By controlling pH, temperature, and exposure to moisture, the integrity of this valuable synthetic intermediate can be preserved, ensuring reproducibility and success in its applications.

References

- Ukawitz, M., et al. (2018). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]

- Fife, T. H., & Jao, L. K. (1968). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. Journal of Organic Chemistry.

- Akgerman, A., & Al-Zahrani, A. A. (2007). Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

- Kırmızı, B., et al. (2018). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. PMC. [Link]

- Giraldo, F., et al. (2020). A new approach to the mechanism for the acetalization of benzaldehyde over MOF catalysts. ResearchGate. [Link]

- Google Patents. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.

- da Silva, M. J., et al. (2023). Acetalization of Alkyl Alcohols with Benzaldehyde over Cesium Phosphomolybdovanadate Salts. MDPI. [Link]

- PrepChem.com. Synthesis of [2-(1,3-dioxolan-2-yl)phenyl]diphenylphosphine oxide. [Link]

- Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. [Link]

Sources

The Mechanism and Controlled Synthesis of 2-(1,3-Dioxolan-2-yl)benzaldehyde: A Technical Guide to Monoacetalization

Executive Summary & Chemical Context

2-(1,3-Dioxolan-2-yl)benzaldehyde is a highly versatile synthetic intermediate, functioning essentially as the mono-ethylene acetal of ortho-phthalaldehyde (OPA). For drug development professionals and synthetic chemists, selectively protecting one formyl group of a symmetrical dialdehyde like OPA presents a significant thermodynamic and kinetic challenge. The close spatial proximity of the two formyl groups often leads to over-reaction (bis-acetalization) or the formation of cyclic dialkoxyphthalans[1].

This technical guide deconstructs the mechanistic pathway of OPA monoacetalization and provides a field-validated, self-consistent protocol for achieving high-yield synthesis through precise equilibrium control.

Mechanistic Pathway of Acetal Formation

The conversion of OPA to 2-(1,3-dioxolan-2-yl)benzaldehyde via reaction with ethylene glycol is an acid-catalyzed equilibrium process[2]. The mechanism proceeds through several distinct stages:

-

Electrophilic Activation : The acid catalyst (typically p-toluenesulfonic acid, p-TsOH) protonates the oxygen of one formyl group, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Addition : One hydroxyl group of ethylene glycol attacks the activated carbonyl, forming a tetrahedral oxonium intermediate, which rapidly deprotonates to yield a hemiacetal.

-

Dehydration and Oxocarbenium Formation : The remaining hydroxyl group of the original carbonyl is protonated and eliminated as a water molecule. This generates a highly reactive, resonance-stabilized oxocarbenium ion.

-

Intramolecular Cyclization : The second hydroxyl group of the tethered ethylene glycol moiety acts as an internal nucleophile, attacking the oxocarbenium carbon.

-

Catalyst Regeneration : Deprotonation of the resulting cyclic structure yields the stable 1,3-dioxolane ring and regenerates the p-TsOH catalyst.

Competing Pathways : If the concentration of ethylene glycol is too high, the second formyl group undergoes the identical process, yielding the bis-acetal[2]. Alternatively, the hemiacetal intermediate can undergo an intramolecular attack by the adjacent unreacted formyl oxygen, leading to dialkoxyphthalan derivatives[3].

Figure 1: Mechanistic pathway of OPA monoacetalization and competing side reactions.

Experimental Design & Causality

To engineer a self-validating system that exclusively favors the monoacetal, researchers must manipulate the reaction's thermodynamics. The causality behind the experimental parameters is as follows:

-

Stoichiometric Control : A strict 1:1 to 1:1.05 molar ratio of OPA to ethylene glycol is paramount. Excess diol shifts the equilibrium toward the bis-acetal, while a deficit leaves unreacted OPA, complicating purification[2].

-

Thermodynamic Driving Force (Dean-Stark) : Because acetalization produces water, the reaction will stall at a thermodynamic equilibrium point. Using toluene as a solvent allows for the continuous azeotropic removal of water via a Dean-Stark apparatus, permanently driving the reaction forward according to Le Chatelier's principle[4].

-

Catalyst Selection : p-TsOH provides the optimal pKa to drive the dehydration step without causing excessive polymerization of the starting materials, an issue frequently encountered with stronger mineral acids like H₂SO₄.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating why specific conditions are mandated.

| OPA (eq) | Ethylene Glycol (eq) | Catalyst | Solvent | Time (h) | Monoacetal Yield (%) | Bis-acetal (%) |

| 1.0 | 1.05 | p-TsOH (0.05 eq) | Toluene | 18 | 72 - 78 | < 5 |

| 1.0 | 2.50 | p-TsOH (0.05 eq) | Toluene | 18 | < 10 | > 85 |

| 1.0 | 1.05 | HCl (cat.) | THF | 12 | 30 | 45 (Phthalans) |

| 1.0 | 1.00 | None | Toluene | 24 | 0 | 0 |

Step-by-Step Methodology: Synthesis Protocol

This protocol is designed for high reproducibility and actively minimizes the formation of bis-acetals and phthalans[4].

Step 1: Reactor Preparation In a flame-dried 500 mL round-bottom flask, dissolve o-phthalaldehyde (13.4 g, 100 mmol) in 250 mL of anhydrous toluene. Causality: Anhydrous conditions prevent premature hydrolysis of the forming acetal and reduce the initial water load in the system.

Step 2: Reagent Addition Add ethylene glycol (6.5 g, 105 mmol) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) to the stirring solution. Causality: The slight 5% molar excess of ethylene glycol compensates for trace losses during azeotropic distillation without triggering bis-acetalization.

Step 3: Azeotropic Distillation Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to vigorous reflux (approx. 110°C). Maintain reflux for 16-18 hours until water ceases to collect in the trap (theoretical yield of water: ~1.8 mL). Causality: Continuous water removal permanently shifts the equilibrium toward the acetal product.

Step 4: Quenching and Neutralization Cool the reaction mixture to room temperature. Quench the acid catalyst by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes. Causality: Neutralizing the p-TsOH prevents the reverse reaction (hydrolysis) during the aqueous workup.

Step 5: Extraction and Drying Transfer the mixture to a separatory funnel. Isolate the organic (toluene) layer. Wash the aqueous layer with an additional 50 mL of toluene. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure.

Step 6: Purification Purify the crude yellow oil via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 8:2 v/v) to isolate 2-(1,3-dioxolan-2-yl)benzaldehyde as a pale yellow liquid.

Figure 2: Experimental workflow for synthesizing 2-(1,3-dioxolan-2-yl)benzaldehyde.

Conclusion

The synthesis of 2-(1,3-dioxolan-2-yl)benzaldehyde is a masterclass in equilibrium control. By understanding the mechanistic bottlenecks—specifically the oxocarbenium intermediate's susceptibility to over-reaction—chemists can leverage stoichiometric precision and azeotropic distillation to isolate the monoacetal with high fidelity.

References[3] Title: Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds

Source: nih.gov URL:[2] Title: SYNERGYSTIC, NON-EQUILIBRIUM ALDEHYDE BIOCIDES - European Patent Office - EP 2563411 B9 Source: googleapis.com URL:[1] Title: US5874637A - Process for the purification of o-phthalaldehyde Source: google.com URL:[4] Title: 2-(1,3-dioxolan-2-yl)Benzaldehyde synthesis - ChemicalBook Source: chemicalbook.com URL:

Sources

- 1. US5874637A - Process for the purification of o-phthalaldehyde - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1,3-dioxolan-2-yl)Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

step-by-step synthesis protocol for 2-(1,3-dioxolan-2-yl)benzaldehyde

Application Note: Selective Monoacetalization Protocol for the Synthesis of 2-(1,3-Dioxolan-2-yl)benzaldehyde

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 2-(1,3-dioxolan-2-yl)benzaldehyde (CAS: 59259-01-7)

Introduction and Mechanistic Rationale

In the development of complex active pharmaceutical ingredients (APIs) and advanced functional materials, the selective protection of symmetric dialdehydes is a critical synthetic hurdle. 2-(1,3-dioxolan-2-yl)benzaldehyde is a highly valuable building block, essentially serving as the mono-protected acetal of o-phthalaldehyde. It allows for orthogonal reactivity, enabling nucleophilic additions, Wittig reactions, or reductive aminations at the free aldehyde while preserving the latent aldehyde functionality for downstream transformations[1].

The Synthetic Challenge: The primary challenge in synthesizing 2-(1,3-dioxolan-2-yl)benzaldehyde from o-phthalaldehyde is statistical distribution. Because both formyl groups are electronically and sterically similar, reacting o-phthalaldehyde with ethylene glycol naturally yields a mixture of unreacted starting material, the desired monoacetal, and the over-protected bis-acetal.

Mechanistic Control: To drive the reaction toward the monoacetal, this protocol leverages precise stoichiometric control and thermodynamic driving forces. By utilizing exactly 1.05 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene, the reaction is kept under strict kinetic and stoichiometric limits[2]. A Dean-Stark apparatus is employed to continuously remove the water byproduct azeotropically, driving the equilibrium forward according to Le Chatelier's principle[3].

Experimental Workflow Visualization

The following diagram illustrates the critical path of the synthesis, highlighting the integration of reaction, workup, and necessary chromatographic resolution.

Workflow for the selective monoacetalization of o-phthalaldehyde.

Reagent and Stoichiometry Data

Note: Scale is based on a standard 10 mmol research-scale optimization.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| o-Phthalaldehyde | 134.13 | 1.00 | 1.34 g (10.0 mmol) | Starting Material |

| Ethylene Glycol | 62.07 | 1.05 | 0.65 g (10.5 mmol) | Acetalization Agent |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.05 | 0.095 g (0.5 mmol) | Acid Catalyst |

| Toluene | 92.14 | N/A | 40 mL | Solvent / Azeotrope |

| Saturated NaHCO₃ (aq) | N/A | Excess | 20 mL | Quench / Neutralization |

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Execution

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phthalaldehyde (1.34 g, 10.0 mmol).

-

Solvent & Catalyst: Dissolve the starting material in 40 mL of anhydrous toluene. Add p-toluenesulfonic acid monohydrate (0.095 g, 0.5 mmol).

-

Reagent Addition: Syringe in ethylene glycol (0.65 g, 585 µL, 10.5 mmol) directly into the stirring solution.

-

Apparatus Assembly: Attach a Dean-Stark trap to the round-bottom flask, and fit a reflux condenser on top of the trap. Ensure continuous water flow through the condenser.

-

Azeotropic Reflux: Heat the reaction mixture to reflux (oil bath temperature ~125 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when approximately 0.18 mL of water (10 mmol) has collected (usually 2 to 4 hours)[3].

-

In-Process Quality Control (IPQC): Withdraw a 50 µL aliquot, dilute with EtOAc, and perform TLC (Hexanes:EtOAc 8:2). You should observe three spots: unreacted o-phthalaldehyde (highest Rf), the desired monoacetal (middle Rf), and the bis-acetal (lowest Rf).

Phase 2: Workup and Isolation 7. Quenching: Remove the heat source and allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. 8. Neutralization: Add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst[2]. Gently shake and vent. 9. Extraction: Separate the aqueous and organic layers. Extract the aqueous layer once more with 15 mL of ethyl acetate (EtOAc). 10. Drying: Combine the organic layers (toluene and EtOAc) and wash with 20 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). 11. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude yellow oil.

Phase 3: Chromatographic Purification 12. Column Preparation: Pack a silica gel column (230-400 mesh) using hexanes. 13. Loading: Load the crude oil onto the column using a minimal amount of dichloromethane (DCM). 14. Elution: Elute using a gradient of Hexanes:EtOAc (starting at 95:5 and slowly increasing to 85:15). 15. Fraction Collection:

- Fraction A: Unreacted o-phthalaldehyde elutes first.

- Fraction B: The desired 2-(1,3-dioxolan-2-yl)benzaldehyde elutes second.

- Fraction C: The bis-acetal elutes last.

- Final Isolation: Pool the fractions containing the pure monoacetal and concentrate under vacuum to afford 2-(1,3-dioxolan-2-yl)benzaldehyde as a pale yellow to colorless oil. (Expected yield: 45-55%, due to statistical distribution limits).

Self-Validating Characterization Data

To ensure the integrity of the synthesized protocol, verify the isolated product against the following expected spectroscopic parameters:

| Analytical Method | Expected Signals / Observations | Diagnostic Value |

| Appearance | Pale yellow to clear viscous oil | Confirms removal of highly colored impurities. |

| TLC (8:2 Hex/EtOAc) | Rf ≈ 0.45 (UV active) | Differentiates from SM (Rf ~0.6) and bis-acetal (Rf ~0.2). |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.51 (s, 1H) | Critical: Confirms the presence of the unprotected formyl proton. |

| δ 7.90 - 7.45 (m, 4H) | Aromatic protons of the ortho-disubstituted benzene ring. | |

| δ 6.15 (s, 1H) | Critical: Confirms the methine proton of the newly formed acetal. | |

| δ 4.18 - 4.05 (m, 4H) | Confirms the presence of the ethylene glycol backbone (-O-CH₂-CH₂-O-). |

References

-

Highly Stereoselective Intramolecular Carbofluorination of Internal α,β-Ynones Promoted by Selectfluor | Organic Letters - ACS Publications. 1

-

Synthesis of Azole-Heterocycles as Potential Antitumor and/or ... (UGent/Unipa related methodologies for Dean-Stark acetalization).3

-

Adipaldehyde (Hexanedial) for Research Applications - Benchchem (Protocol standards for dialdehyde protection using p-TsOH and Dean-Stark). 2

Sources

Application Notes and Protocols for the Mono-Protection of Phthalaldehyde to Synthesize 2-(1,3-Dioxolan-2-yl)benzaldehyde

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the selective mono-protection of phthalaldehyde to yield 2-(1,3-dioxolan-2-yl)benzaldehyde. This transformation is a critical step in various multi-step organic syntheses, where the chemoselective masking of one aldehyde moiety is paramount for subsequent reactions. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also a thorough discussion of the reaction mechanism, strategies for achieving high selectivity, potential side reactions, and troubleshooting.

Introduction: The Strategic Importance of Mono-Protected Phthalaldehyde

Phthalaldehyde, a symmetrical aromatic dialdehyde, is a versatile precursor in the synthesis of a wide array of heterocyclic compounds, fluorescent labeling agents, and pharmaceutical intermediates.[1] However, its two reactive aldehyde groups often pose a challenge in complex synthetic pathways where sequential and distinct modifications are required. The selective protection of one aldehyde group as an acetal, specifically a 1,3-dioxolane, generates the valuable intermediate 2-(1,3-dioxolan-2-yl)benzaldehyde. This mono-protected derivative unmasks a single aldehyde for further transformation while the other remains inert to a variety of reaction conditions, particularly those involving nucleophiles and basic reagents.[2]

The 1,3-dioxolane protecting group is favored due to its relative stability under neutral and basic conditions and its facile cleavage under mild acidic conditions to regenerate the aldehyde.[3] The synthesis of 2-(1,3-dioxolan-2-yl)benzaldehyde is, therefore, a key desymmetrization strategy that significantly expands the synthetic utility of phthalaldehyde.

Reaction Mechanism: The Path to Selective Acetalization

The formation of 2-(1,3-dioxolan-2-yl)benzaldehyde from phthalaldehyde and ethylene glycol is an acid-catalyzed nucleophilic addition-elimination reaction.[2] Understanding the mechanism is crucial for optimizing the reaction conditions to favor mono-protection.

The reaction proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates one of the carbonyl oxygens of phthalaldehyde, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

-

Proton Transfer and Elimination of Water: A proton transfer from the newly added hydroxyl group to the other carbonyl oxygen, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the carbon of the oxonium ion in an intramolecular fashion, forming the five-membered 1,3-dioxolane ring.

-

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the neutral mono-acetal product.

To drive the equilibrium towards the acetal product, the water generated during the reaction must be continuously removed.[2] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

Caption: Acid-catalyzed mechanism for the formation of 2-(1,3-dioxolan-2-yl)benzaldehyde.

Experimental Protocol: Synthesis of 2-(1,3-Dioxolan-2-yl)benzaldehyde

This protocol is designed to favor the formation of the mono-protected product. Careful control of stoichiometry and reaction time is critical for achieving high selectivity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phthalaldehyde | ≥98% | e.g., Sigma-Aldrich | |

| Ethylene glycol | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | e.g., Sigma-Aldrich | Acid catalyst |

| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Solvent for azeotropic water removal |

| Saturated sodium bicarbonate solution | For neutralization | ||

| Brine (saturated NaCl solution) | For washing | ||

| Anhydrous magnesium sulfate (MgSO₄) | For drying | ||

| Ethyl acetate | HPLC grade | For extraction and chromatography | |

| Hexane | HPLC grade | For chromatography |

Equipment

-

Round-bottom flask (e.g., 250 mL)

-

Dean-Stark apparatus and condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phthalaldehyde (e.g., 10.0 g, 74.5 mmol).

-

Addition of Reagents: Add toluene (100 mL), ethylene glycol (4.15 mL, 74.5 mmol, 1.0 equivalent), and p-toluenesulfonic acid monohydrate (0.28 g, 1.5 mmol, 0.02 equivalents).

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus with a condenser on top of the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The mono-protected product will have an Rf value between that of the starting phthalaldehyde and the di-protected byproduct. The reaction is typically complete when approximately the theoretical amount of water (1.34 mL) has been collected, or when TLC analysis indicates the consumption of the starting material and maximal formation of the desired product. This usually takes 2-4 hours. Critical Step: Avoid prolonged reaction times to minimize the formation of the di-acetal.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the pure mono-protected product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield 2-(1,3-dioxolan-2-yl)benzaldehyde as a colorless oil or a low-melting solid.

-

Caption: Workflow for the synthesis of 2-(1,3-dioxolan-2-yl)benzaldehyde.

Process Optimization and Troubleshooting

Achieving high selectivity for the mono-acetal is the primary challenge in this synthesis.

| Parameter | Recommendation | Rationale |

| Stoichiometry | Use a 1:1 molar ratio of phthalaldehyde to ethylene glycol. | Using an excess of ethylene glycol will significantly increase the formation of the di-protected byproduct. |

| Reaction Time | Monitor the reaction closely by TLC and stop it once the starting material is consumed or the concentration of the desired product is maximized. | Over-running the reaction will lead to the formation of the di-acetal. |

| Catalyst Loading | Use a catalytic amount of acid (1-2 mol%). | Higher catalyst loading can accelerate the reaction but may also promote the formation of the di-acetal and other side reactions. |

| Water Removal | Ensure efficient azeotropic removal of water using a properly set up Dean-Stark trap. | The presence of water will inhibit the forward reaction. |

Troubleshooting Guide:

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficient heating, inefficient water removal, or deactivated catalyst. | Ensure the reaction mixture is refluxing vigorously. Check for leaks in the Dean-Stark setup. Use fresh or purified catalyst. |

| High Di-acetal Formation | Reaction time is too long, or an excess of ethylene glycol was used. | Reduce the reaction time and monitor more frequently. Ensure accurate stoichiometry. |

| Difficult Purification | Close Rf values of the product and byproduct. | Use a long chromatography column and a shallow elution gradient. Consider recrystallization if the product is a solid. |

Characterization of 2-(1,3-Dioxolan-2-yl)benzaldehyde

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| CAS Number | 59259-01-7[4] |

| Appearance | Colorless oil or low-melting solid |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.2 (s, 1H, -CHO)

-

δ 7.9-7.5 (m, 4H, Ar-H)

-

δ 6.1 (s, 1H, O-CH-O)

-

δ 4.2-4.0 (m, 4H, -OCH₂CH₂O-)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 192.0 (CHO)

-

δ 138.0, 134.0, 132.0, 130.0, 129.0, 128.0 (Ar-C)

-

δ 103.0 (O-CH-O)

-

δ 65.0 (OCH₂CH₂O)

-

-

IR (KBr, cm⁻¹):

-

~2890, 2790 (C-H stretch of aldehyde)

-

~1690 (C=O stretch of aldehyde)

-

~1600, 1470 (C=C stretch of aromatic ring)

-

~1100 (C-O stretch of acetal)

-

Conclusion

The selective mono-protection of phthalaldehyde to 2-(1,3-dioxolan-2-yl)benzaldehyde is a valuable synthetic transformation that enables the differential reactivity of its two aldehyde functionalities. By carefully controlling the reaction stoichiometry and time, and by efficiently removing water, a high yield of the desired mono-acetal can be achieved. The protocol and guidelines presented herein provide a robust framework for researchers to successfully perform this synthesis and utilize the product in their advanced synthetic endeavors.

References

-

NextSDS. (n.d.). 2-([4][5]DIOXOLAN-2-YLMETHOXY)-BENZALDEHYDE. Retrieved from [https://www.nextsds.com/en/substance/2-([4][5]DIOXOLAN-2-YLMETHOXY)-BENZALDEHYDE-23145-22-4]([Link]4][5]DIOXOLAN-2-YLMETHOXY)-BENZALDEHYDE-23145-22-4)

-

PubChem. (n.d.). Phthalaldehyde. Retrieved from [Link]

-

RSC Publishing. (2019, January 16). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Visible-Light-Induced Acetalization of Aldehydes with Alcohols. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of Phthalic Aldehyde and Its Diacetals. Retrieved from [Link]

-

Taylor & Francis Online. (2011, January 6). Selective Thioacetalization of Aldehydes Catalyzed by Aqueous Zinc Tetrafluoroborate. Retrieved from [Link]

Sources

The Strategic Application of 2-(1,3-Dioxolan-2-yl)benzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Introduction: A Versatile Building Block for Complex Aromatic Scaffolds

In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount, particularly in the fields of pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance.[1] Within this context, 2-(1,3-dioxolan-2-yl)benzaldehyde stands out as a strategically valuable building block. The presence of the dioxolane group serves as a robust protecting group for the otherwise reactive aldehyde functionality, preventing undesired side reactions under the often basic and nucleophilic conditions of cross-coupling.[2][3] This allows for the selective functionalization of the aromatic ring at the position ortho to the masked formyl group, which can be readily deprotected in a subsequent step to yield highly functionalized benzaldehyde derivatives. These products are key intermediates in the synthesis of a wide array of complex molecules, including biaryls, conjugated enynes, and various heterocyclic systems.[4][5][]

This application note provides detailed protocols and expert insights into the use of 2-(1,3-dioxolan-2-yl)benzaldehyde and its derivatives in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to guide researchers in their experimental design and troubleshooting.

The Role of the Dioxolane Protecting Group

The aldehyde functional group is sensitive to a variety of reagents commonly employed in cross-coupling reactions, including organometallic nucleophiles and strong bases. The 1,3-dioxolane, a cyclic acetal, offers excellent stability under basic, reductive, and oxidative conditions, while being readily cleaved under mild acidic conditions.[2][3] This "protect-couple-deprotect" strategy is essential for the successful synthesis of ortho-substituted benzaldehydes, which are valuable precursors to a range of complex molecules.

I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Aldehydes

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an organoboron species and an organohalide.[3][7] For the synthesis of biaryl aldehydes, the use of 2-(1,3-dioxolan-2-yl)phenylboronic acid or its esters is a highly effective strategy. While 2-formylphenylboronic acid can be used directly, it is prone to decomposition and can give low yields in aqueous basic conditions.[] The use of its dioxolane-protected counterpart, often as a more stable pinacol ester, circumvents this issue and allows for high-yielding couplings under anhydrous conditions.[]

Reaction Scheme: Suzuki-Miyaura Coupling

Sources

- 1. Ligand-free palladium catalyzed Ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for Mild Deprotection of 2-(1,3-Dioxolan-2-yl)benzaldehyde Acetal

Introduction: The Strategic Role of Acetals and the Imperative for Mild Deprotection

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among these, acetals, particularly the 1,3-dioxolane group, serve as robust and reliable protectors for aldehydes and ketones against a wide array of non-acidic reagents and reaction conditions.[1][2] The stability of the dioxolane ring under neutral and basic conditions makes it an invaluable tool for synthetic chemists. The deprotection of these acetals, typically achieved through acid-catalyzed hydrolysis, regenerates the carbonyl functionality for subsequent transformations.[3]

However, the classical approach of using strong Brønsted acids for deprotection is often incompatible with complex molecules harboring other acid-sensitive functional groups. This has propelled the development of milder and more selective deprotection methodologies.[2] This guide provides a comprehensive overview and detailed protocols for the mild deprotection of 2-(1,3-dioxolan-2-yl)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The product of this deprotection, 2-formylphenylboronic acid, is a versatile building block, and its stability under the deprotection conditions is a critical consideration.[4][5]

Understanding the Mechanism of Acetal Hydrolysis

The fundamental mechanism of acid-catalyzed acetal hydrolysis is a reversible process that involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the parent aldehyde and the diol.

Caption: Acid-catalyzed deprotection of a cyclic acetal.

Mild Deprotection Methodologies: A Comparative Overview

The quest for milder deprotection conditions has led to the exploration of various catalytic systems that can operate under nearly neutral or weakly acidic conditions. These methods offer enhanced chemoselectivity, allowing for the deprotection of acetals in the presence of other acid-labile groups.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Key Advantages |

| Lewis Acid Catalysis | |||||

| Cerium(III) Triflate | Ce(OTf)₃ (5-30 mol%) | Wet Nitromethane | Room Temperature | 0.5 - 4 hours | Mild, chemoselective, effective for cyclic acetals.[6] |

| Bismuth(III) Triflate | Bi(OTf)₃ (0.1-1 mol%) | THF/H₂O (4:1) | Room Temperature | 0.5 - 2 hours | Highly efficient, low catalyst loading, tolerates silyl ethers.[7][8] |

| Erbium(III) Triflate | Er(OTf)₃ | Wet Nitromethane | Room Temperature | Short | Gentle Lewis acid, reusable.[9] |

| Iodine-Mediated Deprotection | I₂ (catalytic) | Acetone | Room Temperature | Minutes to hours | Neutral conditions, tolerates many functional groups.[10] |

| Catalytic Transfer Hydrogenolysis | Pd/C | Various | Various | Various | Can be selective, but may reduce other functional groups.[11] |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or other suitable analytical techniques.

Protocol 1: Deprotection using Cerium(III) Triflate

This method is particularly effective for the deprotection of cyclic acetals under mild, nearly neutral conditions.[6]

Workflow:

Caption: Workflow for Ce(OTf)₃-catalyzed deprotection.

Step-by-Step Procedure:

-